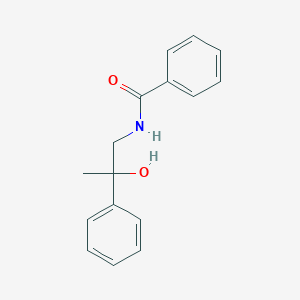

N-(2-hydroxy-2-phenylpropyl)benzamide

描述

N-(2-Hydroxy-2-phenylpropyl)benzamide is a benzamide derivative characterized by a hydroxy-substituted propyl chain bearing a phenyl group at the 2-position.

属性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-11,19H,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJCONLXLXVJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and simplicity.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

化学反应分析

Types of Reactions: N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated benzamides or other substituted derivatives.

科学研究应用

Chemistry: N-(2-hydroxy-2-phenylpropyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, N-(2-hydroxy-2-phenylpropyl)benzamide is used in the production of polymers, resins, and other materials due to its stability and reactivity .

作用机制

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core and a hydroxy-1,1-dimethylethyl group.

- Synthesis: Prepared from 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol .

- Key Properties :

- Applications: Potential as a ligand in catalytic systems due to its chelating ability.

2-(N-Allylsulfamoyl)-N-propylbenzamide

- Structure : Incorporates a sulfamoyl (-SO₂NH-) group and an allyl-substituted propyl chain.

- Synthesis : Synthesized and characterized via GC-MS, NMR, and X-ray diffraction. Hirshfeld surface analysis and DFT calculations (B3LYP/6-311G(d,p)) were employed to study intermolecular interactions .

- HOMO-LUMO energy gap and thermodynamic parameters calculated for reactivity insights .

- Applications : Investigated for chemical reactivity and solid-state interactions, with implications in materials science.

N-(Diisopropylphosphanyl)benzamide

- Structure : Substituted with a diisopropylphosphanyl (-PiPr₂) group.

- Synthesis : Derived from benzamide via silylation or direct reaction with PiPr₂Cl, yielding a P,O-hybrid ligand .

- Key Properties :

- Applications : Explored in coordination chemistry for transition-metal complexes.

N-(2-Hydroxy-2-methylpropyl)benzamide

- Structure: Contains a hydroxy-2-methylpropyl group (C11H15NO2; MW: 193.246) .

- Key Properties :

- Reduced steric hindrance compared to the phenyl-substituted analogue.

- Lower molecular weight may enhance solubility.

- Applications: Not explicitly stated, but structural simplicity suggests utility in pharmaceutical intermediates.

Chisitine 2 (Polyamine-Benzamide Hybrid)

- Structure : A complex derivative with polyamine and cinnamoyl moieties (C24H30N4O3) .

- Synthesis : Prepared via multi-step condensation, validated by HPLC-MS.

Comparative Data Table

Key Findings and Insights

Substituent Effects :

- Phenyl groups (e.g., in N-(2-hydroxy-2-phenylpropyl)benzamide) increase steric bulk and hydrophobicity compared to methyl or sulfamoyl analogues.

- Electron-withdrawing groups (e.g., sulfamoyl) enhance polarity and reactivity .

Structural Validation :

- X-ray crystallography is a common tool for confirming benzamide derivatives’ structures .

- Advanced computational methods (DFT, Hirshfeld) provide insights into electronic properties and intermolecular interactions .

Functional Diversity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。